molecular formula C12H20O5S B093101 [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol CAS No. 16714-07-1

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol

Cat. No.: B093101
CAS No.: 16714-07-1
M. Wt: 276.35 g/mol
InChI Key: AGGBVTQMMNRHMZ-SOYHJAILSA-N
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Description

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol is a synthetic organic compound with the molecular formula C12H20O5S. It is a derivative of galactose, where the hydroxyl groups are protected by isopropylidene groups, and the sixth position is substituted with a thiol group. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol typically involves the protection of the hydroxyl groups of galactose with isopropylidene groups, followed by the introduction of a thiol group at the sixth position. The synthetic route can be summarized as follows:

    Protection of Hydroxyl Groups: Galactose is treated with acetone in the presence of an acid catalyst to form the isopropylidene-protected intermediate.

    Introduction of Thiol Group: The protected intermediate is then reacted with a thiolating agent, such as thiourea, to introduce the thiol group at the sixth position.

The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation of the thiol group.

Chemical Reactions Analysis

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or azides.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane derivatives.

Common reagents used in these reactions include hydrogen peroxide, sodium periodate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly

Properties

IUPAC Name

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGBVTQMMNRHMZ-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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